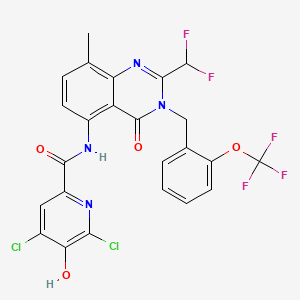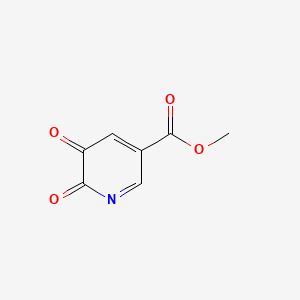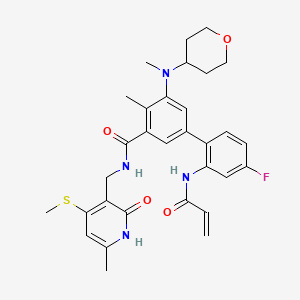
Fenchone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenchone-d3, also known as DL-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one-d3, is a deuterated form of fenchone. Fenchone is a monoterpene present in the essential oils of various plants, including Foeniculum vulgare and Peumus boldus . The deuterated version, this compound, is primarily used in scientific research as a stable isotope-labeled compound .
Méthodes De Préparation
Fenchone-d3 can be synthesized through the dehydrogenation of fenchol using a self-made dehydrogenation catalyst . The reaction process is mild, and a nontoxic and harmless plant-derived organic solvent is adopted, reducing the residues of toxic and harmful substances. This method has the characteristics of high yield, high finished product purity, simple process, ease of operation, abundant raw material sources, and low cost . Another method involves the reaction of bicyclic monoterpenoid ketones with substituted anilines in the presence of a homogeneous catalyst .
Analyse Des Réactions Chimiques
Fenchone-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, carbon, and other stable heavy isotopes . For instance, an acid-catalyzed Prins/semipinacol rearrangement cascade reaction of hydroxylated pinene derivatives leads to tricyclic fenchone-type scaffolds in very high yields and diastereoselectivity . The major products formed from these reactions are often used as intermediates in the synthesis of other compounds.
Applications De Recherche Scientifique
Fenchone-d3 is widely used in scientific research due to its stable isotope labeling. It is used as a tracer for quantitation during the drug development process . In vitro studies have shown that stable heavy isotopes of hydrogen, carbon, and other elements incorporated into drug molecules can affect the pharmacokinetic and metabolic profiles of drugs . Additionally, fenchone has demonstrated antimicrobial, anticandidal, and antibiofilm properties . It has also been studied for its anti-inflammatory, antioxidant, and antinociceptive properties .
Mécanisme D'action
The mechanism of action of fenchone-d3 involves its interaction with various molecular targets and pathways. For example, fenchone has been shown to inhibit pro-inflammatory markers such as inducible nitric oxide synthase (iNOS), Interleukin-17, Prostaglandin E Receptor EP4, and Cyclooxygenase-2 (COX-2) . These interactions contribute to its anti-inflammatory efficacy. Additionally, this compound is used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs .
Comparaison Avec Des Composés Similaires
Fenchone-d3 is similar to other deuterated compounds such as deuterated benzo[pqr]tetraphen-3-ol . its unique structure and stable isotope labeling make it particularly useful in scientific research. Other similar compounds include camphor, which shares structural similarities with fenchone and exhibits similar biological activities . The binding modes of fenchone and camphor against certain proteins are also similar, highlighting their comparable bioactivities .
Conclusion
This compound is a valuable compound in scientific research due to its stable isotope labeling and diverse chemical reactions. Its preparation methods are efficient and cost-effective, and it has a wide range of applications in chemistry, biology, medicine, and industry. The unique properties of this compound make it a significant compound for further research and development.
Propriétés
Formule moléculaire |
C10H16O |
|---|---|
Poids moléculaire |
155.25 g/mol |
Nom IUPAC |
1,3-dimethyl-3-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/i1D3 |
Clé InChI |
LHXDLQBQYFFVNW-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1(C2CCC(C2)(C1=O)C)C |
SMILES canonique |
CC1(C2CCC(C2)(C1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


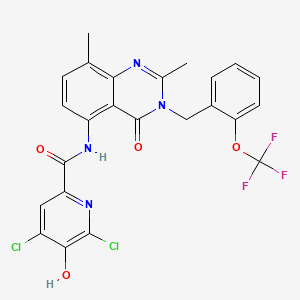
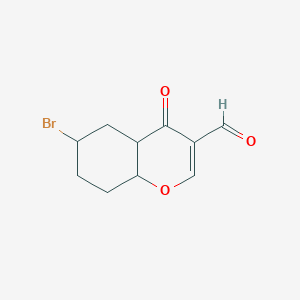

![4-[[(7S)-8-cyclopentyl-5,7-dimethyl-6-oxo-7H-pteridin-2-yl]amino]-3-cyclopentyloxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B12365765.png)

![methyl (1S,2R,18R,19R,22R,34S,37R,40R,52S)-22-amino-2-[(2S,4R,5R)-4-amino-5-hydroxyoxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid](/img/structure/B12365770.png)
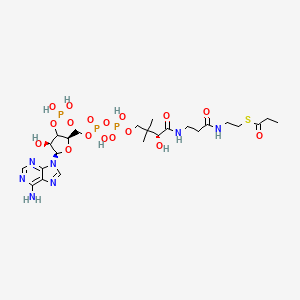
![tetrasodium;4-hydroxy-5-[[4-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12365787.png)

![N-[2,6-bis(trideuteriomethyl)phenyl]-2-piperazin-1-ylacetamide](/img/structure/B12365801.png)
